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molecular formula C13H15NO2S B8700891 ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate

ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate

Cat. No. B8700891
M. Wt: 249.33 g/mol
InChI Key: FSBLLLYYNCJWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04866068

Procedure details

3.8 grams of sodium hydroxide was dissolved in 50 ml water. The solution was cooled and to this cooled solution was added 50 ml ethanol. 15 grams of 2-mercaptobenzothiazole was added and the solution diluted with 25 ml ethanol and 25 ml water. Following the addition of 17.5 grams of ethyl 2-bromoisobutyrate the mixture was stirred overnight. The reaction mixture was then concentrated in vacuo and the residue partitioned between ether and water. The ether fraction was washed, (H2O and aqueous Na2CO3) dried (MgSO4), filtered and concentrated in vacuo. This mixture was then partitioned between ether and 10% sodium hydroxide. The ether fraction was washed with 2×25 ml 10% sodium hydroxide and then brine. The ether layer was then dried (MgSO4), filtered, and concentrated to yield a solid which was shown by TLC (CHCl3 and 3% isopropanol/hexane) and 1H NMR to be the titled compound. (b) 2-methyl-2-(2-benzothiazolyl)propionic acid
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
isopropanol hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].S[C:4]1[S:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1.Br[C:14]([CH3:21])([CH3:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16].C(Cl)(Cl)Cl>O.C(O)C.C(O)(C)C.CCCCCC>[CH3:20][C:14]([C:4]1[S:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1)([CH3:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16] |f:0.1,7.8|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Step Three
Name
Quantity
17.5 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
isopropanol hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O.CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled and to this cooled solution
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ether and water
WASH
Type
WASH
Details
The ether fraction was washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
(H2O and aqueous Na2CO3) dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
This mixture was then partitioned between ether and 10% sodium hydroxide
WASH
Type
WASH
Details
The ether fraction was washed with 2×25 ml 10% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a solid which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(=O)OCC)(C)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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